2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that features a thiazole ring and an isoindole dione structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both thiazole and isoindole moieties in its structure suggests it may exhibit unique chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiazole ring is known for its biological activity, and the isoindole dione moiety can interact with various biological targets. Studies have explored its use as an antimicrobial, antifungal, and anticancer agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications requiring stability and reactivity under specific conditions.
Future Directions
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures, such as isoindoline-1,3-dione derivatives, have diverse chemical reactivity and promising applications in fields such as pharmaceutical synthesis .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds with similar structures have been found to interact with various biochemical pathways, influencing a wide range of biological processes .
Pharmacokinetics
It’s known that the compound’s molecular weight is 27973 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data. Compounds with similar structures have shown a broad range of biological activities .
Biochemical Analysis
Biochemical Properties
2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The compound’s thiazole ring can undergo electrophilic and nucleophilic substitutions, making it reactive in biochemical pathways . Additionally, it has been observed to bind with certain proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for signal transduction . This compound also affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, it impacts cellular metabolism by inhibiting or activating enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . The compound also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules . These interactions can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s activity by bringing it into proximity with its target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. For example, 2-chloroacetophenone can be reacted with thiourea in the presence of a base like sodium hydroxide to form 2-chloro-1,3-thiazole.
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Attachment of the Thiazole to Isoindole Dione: : The thiazole derivative is then reacted with a phthalimide derivative to form the final compound. This step often involves a nucleophilic substitution reaction where the thiazole moiety is introduced to the isoindole dione structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, where sulfur can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole dione structure, potentially converting them to alcohols.
Substitution: The chlorine atom in the thiazole ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions to replace the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the isoindole dione.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-thiazole: A simpler thiazole derivative with similar reactivity but lacking the isoindole dione structure.
Phthalimide: Contains the isoindole dione moiety but lacks the thiazole ring.
Thiazolidinediones: A class of compounds with a thiazole ring and a dione structure, used as antidiabetic agents.
Uniqueness
2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the thiazole and isoindole dione moieties in a single molecule This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler analogs
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-12-14-5-7(18-12)6-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDJNJBEHMLRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(S3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363228 | |
Record name | N-(2-chloro-5-thiazolylmethyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120740-09-2 | |
Record name | 2-[(2-Chloro-5-thiazolyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120740-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-chloro-5-thiazolylmethyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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